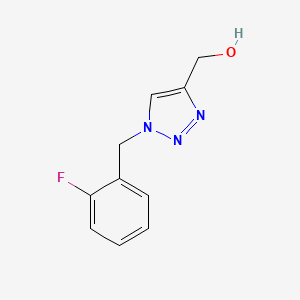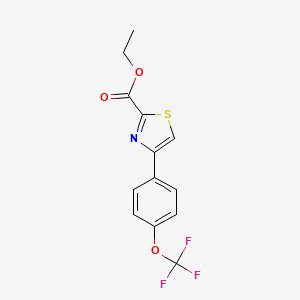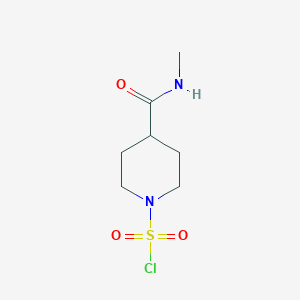
1-(2-Fluorphenyl)-3-methylpiperazin
Übersicht
Beschreibung
“1-(2-Fluorophenyl)-3-methylpiperazine” is a laboratory chemical . It is also known as “(2-Fluorophenyl)piperazine” and has a CAS number of 1011-15-0 .
Synthesis Analysis
The synthesis of similar compounds like 1-(3-chlorophenyl)piperazine (mCPP) involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluorophenyl)-3-methylpiperazine” include a density of 1.1±0.1 g/cm3, boiling point of 283.8±25.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Synthese von 1-(2-Fluorphenyl)pyrazolen
Die Verbindung „1-(2-Fluorphenyl)-3-methylpiperazin“ kann bei der Synthese von 1-(2-Fluorphenyl)pyrazolen verwendet werden . Dies geschieht durch eine 1,3-dipolare Cycloadditionsreaktion mit Dimethylacetylendicarboxylat (DMAD) als aktiviertem Dipolarophil . Dieser Prozess ist Teil des größeren Bereichs der organischen Chemie, insbesondere der Synthese von heterocyclischen Verbindungen .
Synthese von 1H-Pyrazolo[3,4-b]pyridinen
Eine weitere Anwendung von „this compound“ ist die Synthese von 1H-Pyrazolo[3,4-b]pyridinen . Diese Verbindungen gehören zur Familie der Pyrazolopyridine, die durch die möglichen Fusionen eines Pyrazol- und eines Pyridinrings gebildet werden . Die Synthese dieser Verbindungen beginnt häufig mit einem vorgeformten Pyrazol oder Pyridin .
Forschungschemikalie für dissoziative Effekte
Die Verbindung „this compound“ wurde als Forschungschemikalie identifiziert, von der Benutzer berichten, dass sie dissoziative Effekte hat . Einige dieser Substanzen wirken als NMDA-Rezeptor-Antagonisten und lösen bei Menschen, die diese Substanzen in Freizeitaktivitäten verwenden, dissoziative Effekte aus .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(2-Fluorophenyl)-3-methylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, 1-(2-Fluorophenyl)-3-methylpiperazine has been found to bind to certain receptors, such as serotonin receptors, influencing neurotransmitter activity and signaling pathways .
Cellular Effects
The effects of 1-(2-Fluorophenyl)-3-methylpiperazine on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-Fluorophenyl)-3-methylpiperazine can affect the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. These changes can result in altered gene expression and metabolic activity, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluorophenyl)-3-methylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. By binding to these receptors, 1-(2-Fluorophenyl)-3-methylpiperazine can either activate or inhibit downstream signaling pathways, leading to various physiological effects. Additionally, this compound can interact with enzymes, such as cytochrome P450 enzymes, altering their activity and affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluorophenyl)-3-methylpiperazine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 1-(2-Fluorophenyl)-3-methylpiperazine has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)-3-methylpiperazine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant physiological changes occur. Additionally, high doses of 1-(2-Fluorophenyl)-3-methylpiperazine can result in toxic effects, including liver damage and neurological impairments .
Metabolic Pathways
1-(2-Fluorophenyl)-3-methylpiperazine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that can be further processed or excreted. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of 1-(2-Fluorophenyl)-3-methylpiperazine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as equilibrative nucleoside transporters (ENTs). Once inside the cell, 1-(2-Fluorophenyl)-3-methylpiperazine can bind to various proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-(2-Fluorophenyl)-3-methylpiperazine can influence its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. The presence of targeting signals or post-translational modifications can direct 1-(2-Fluorophenyl)-3-methylpiperazine to specific organelles, where it can exert its effects. For example, localization in the nucleus can impact gene expression, while localization in the cytoplasm can affect metabolic processes .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILRJMLNCMWXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)



![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)


![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)


![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)


